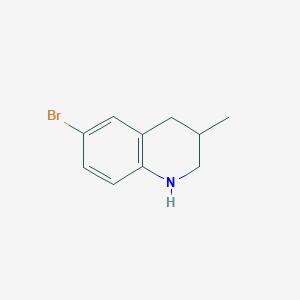

6-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline

Description

6-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline is a bicyclic heterocyclic compound featuring a partially saturated quinoline core. Its structure includes a bromine atom at the 6-position and a methyl group at the 3-position of the tetrahydroquinoline scaffold. The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions, while the methyl group contributes to steric and electronic modulation .

Properties

IUPAC Name |

6-bromo-3-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-3,5,7,12H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTHTJZPMASLRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)Br)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 3-methyl-1,2,3,4-tetrahydroquinoline. One common method is the electrophilic aromatic substitution reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methyl-1,2,3,4-tetrahydroquinoline.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under mild conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: 3-Methyl-1,2,3,4-tetrahydroquinoline.

Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

Industry: It is used in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the tetrahydroquinoline ring play crucial roles in its binding affinity and specificity. The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally related to 6-bromo-3-methyl-1,2,3,4-tetrahydroquinoline, differing in substituent positions, halogenation, or ring modifications. Key differences in their properties and applications are summarized below.

Positional Isomers: Methyl Group Variation

(a) 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline

- Structure : Methyl group at position 2 instead of 3.

- Properties: The 2-methyl isomer exhibits distinct conformational flexibility due to the proximity of the methyl group to the nitrogen atom. Safety data sheets indicate it requires careful handling due to undefined hazards .

- Applications : Primarily used in synthetic intermediates for heterocyclic chemistry .

(b) 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

- Structure : Two methyl groups at the 4-position.

- The hydrochloride salt improves solubility in polar solvents .

Halogen-Substituted Analogs

(a) 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

- Structure : Fluorine replaces bromine at position 4.

- This compound is used in TLR2 agonist studies, where enantiopure forms show distinct biological activities .

(b) 5,7-Dibromo-1-formyl-2-methyl-1,2,3,4-tetrahydroquinoline (CE3F4)

Ring-Modified Derivatives

(a) (R)-6-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride

- Structure: Isoquinoline core (nitrogen at position 2) instead of quinoline.

- Properties: The isoquinoline scaffold alters π-π stacking interactions and binding affinity in chiral environments. The (R)-enantiomer shows preferential activity in receptor studies .

(b) 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline

- Structure: Quinoxaline ring (two nitrogen atoms) instead of quinoline.

Computational Analysis

Density Functional Theory (DFT) studies on 6-methyl-tetrahydroquinoline derivatives reveal that methyl substitution at position 3 stabilizes the molecule via hyperconjugation, reducing the HOMO-LUMO gap compared to 2-methyl analogs. This electronic profile correlates with enhanced reactivity in electrophilic substitutions .

Tables :

Biological Activity

Overview

6-Bromo-3-methyl-1,2,3,4-tetrahydroquinoline is a chiral organic compound belonging to the tetrahydroquinoline family. Its molecular formula is with a molar mass of 226.11 g/mol. The compound features a bromine atom at the 6th position and a methyl group at the 3rd position on its tetrahydroquinoline skeleton. These structural characteristics contribute to its potential biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that derivatives of tetrahydroquinolines can inhibit various cancer cell lines, including prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancers. The structure-activity relationship (SAR) suggests that modifications in the compound can enhance its efficacy against these cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | A549 (lung) | TBD |

| 6-Chloro-3-methyl-1,2,3,4-tetrahydroquinoline | HeLa (cervical) | TBD |

| 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline | MCF-7 (breast) | TBD |

The mechanism of action for this compound involves its interaction with specific molecular targets. The bromine atom significantly influences its reactivity and biological interactions due to electronic and steric effects. It is believed that the compound may bind to enzymes or receptors involved in cancer pathways, modulating their activity and leading to apoptosis in cancer cells.

Antimicrobial Activity

Additionally, this compound has been studied for its antimicrobial properties. Research indicates that tetrahydroquinolines can exhibit activity against various pathogens. The unique substitution pattern of this compound may enhance its interactions with microbial targets.

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

- Study on Cancer Cell Lines : A study evaluated the anticancer potential of several tetrahydroquinoline derivatives against human cancer cell lines. The results indicated that specific substitutions at the 6th position significantly enhanced inhibitory effects on cell proliferation .

- Antimicrobial Evaluation : Another research project assessed the antimicrobial activity of various tetrahydroquinolines against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with bromine substitutions exhibited superior activity compared to their chlorine or fluorine counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-3-methyl-1,2,3,4-tetrahydroquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of substituted anilines followed by bromination. Key steps include:

- Cyclization : Use of acid catalysts (e.g., polyphosphoric acid) to form the tetrahydroquinoline core.

- Bromination : Electrophilic bromination at the 6-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane/hexane solvent systems) to avoid over-bromination .

- Purification : Recrystallization from mixed solvents (e.g., CH₂Cl₂/hexane) improves purity. Yields >60% are achievable with optimized stoichiometry and temperature gradients .

Q. How can researchers validate the structural identity of this compound experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Confirm substitution patterns (e.g., δ ~1.3 ppm for methyl protons, δ ~4.2 ppm for NH in tetrahydroquinoline) .

- X-ray Crystallography : Resolve Br and methyl group positions (e.g., Br⋯Br van der Waals contacts at 3.64 Å, hydrogen bonding via N–H⋯N interactions) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z ≈ 240.1 for C₁₀H₁₁BrN) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow hazard controls per Material Safety Data Sheets (MSDS):

- PPE : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks (harmful by inhalation, skin contact) .

- Waste Disposal : Neutralize residues with activated carbon before disposal to avoid environmental contamination .

Advanced Research Questions

Q. How does the methyl group at the 3-position influence the compound’s electronic and steric properties in supramolecular interactions?

- Methodological Answer : The methyl group introduces steric hindrance and electron-donating effects:

- Steric Effects : Reduces rotational freedom in the tetrahydroquinoline ring, stabilizing specific conformers (e.g., chair vs. boat).

- Electronic Effects : Alters π-π stacking and hydrogen-bonding potential. For example, methyl substitution can weaken Br⋯Br interactions (observed in analogues at 3.64 Å vs. 3.70 Å van der Waals limit) .

Q. What strategies resolve contradictions in reported biological activity data for brominated tetrahydroquinoline derivatives?

- Methodological Answer : Address variability via:

- Orthogonal Assays : Validate enzyme inhibition using fluorescence polarization and surface plasmon resonance (SPR).

- Structural Analysis : Correlate activity with substituent positions (e.g., 3-methyl may reduce binding affinity vs. 8-cyano analogues) .

- Dose-Response Curves : Ensure IC₅₀ values are consistent across multiple cell lines (e.g., cancer vs. non-cancer models) .

Q. How can computational modeling predict regioselectivity in bromination reactions of tetrahydroquinolines?

- Methodological Answer : Use density functional theory (DFT) to calculate electrophilic aromatic substitution (EAS) pathways:

- Reactivity Indices : Analyze Fukui functions to identify electron-rich positions (e.g., C-6 vs. C-8 in tetrahydroquinoline) .

- Solvent Effects : Simulate polar aprotic solvents (e.g., CH₂Cl₂) to stabilize transition states .

Q. What methodologies optimize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.